molecular formula C14H10FNO3S B10808291 2-(2-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-(2-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B10808291
M. Wt: 291.30 g/mol
InChI Key: SRFKAWSSVKPPFF-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of the 1,2-benzothiazole-3-one 1,1-dioxide scaffold, which is structurally related to saccharin (1,2-benzothiazol-3(2H)-one 1,1-dioxide), a well-known artificial sweetener . This compound belongs to a broader class of benzothiazole derivatives explored for agrochemical, pharmaceutical, and materials science applications .

Properties

Molecular Formula

C14H10FNO3S

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H10FNO3S/c15-12-7-3-1-5-10(12)9-16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H,9H2

InChI Key

SRFKAWSSVKPPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)F

Origin of Product

United States

Biological Activity

2-(2-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure and functional groups suggest potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity based on current research findings.

Property Details
Molecular Formula C14H10FNO3S
Molecular Weight 291.30 g/mol
IUPAC Name This compound
InChI Key AEXZCDSGHARLRD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown potent activity against various bacterial strains.

  • Case Study : A study reported that certain benzothiazole derivatives inhibited Escherichia coli DNA gyrase and topoisomerase IV with IC50 values ranging from 0.0033 to 0.046 μg/mL, indicating strong antibacterial potential against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer effects. The mechanism of action typically involves the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis.

  • Research Findings : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . These findings suggest that this compound may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. They may exert their effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Mechanism : The compound may inhibit the activity of cyclooxygenase (COX) enzymes or modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Summary of Biological Activities

Activity Type Potential Effects References
Antimicrobial Inhibition of bacterial growth ,
Anticancer Induction of apoptosis
Anti-inflammatory Modulation of inflammatory pathways

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various medicinal chemistry applications due to its biological activity. Notably, it has been investigated for its potential as:

  • Antiviral Agents : Research indicates that benzothiazole derivatives can inhibit viral replication. For instance, derivatives similar to 2-(2-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide have demonstrated activity against viruses such as Dengue virus and others by targeting specific viral proteins .
  • Anticancer Compounds : The ability of benzothiazole derivatives to interact with DNA and inhibit cell proliferation makes them candidates for anticancer drug development. Studies have shown that modifications in the benzothiazole structure can enhance cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds in this class exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the fluorine atom in this compound may enhance its effectiveness against resistant strains.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Fluorescent Probes : The compound's structural features may allow it to act as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions can be utilized for imaging and detection purposes in research settings .
  • Polymer Chemistry : Benzothiazole derivatives are known for their role in synthesizing polymers with enhanced thermal and optical properties. The incorporation of this compound into polymer matrices could improve mechanical strength and thermal stability .

Interaction Studies

The interaction of this compound with biological targets is an area of active research. Studies focus on:

  • Binding Affinity : Investigating how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action and help optimize its efficacy as a drug candidate.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity is crucial for developing more potent derivatives. This includes exploring different substituents on the benzothiazole ring and their impact on pharmacological properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Physical Properties of Selected 1,2-Benzothiazol-3(2H)-one 1,1-Dioxide Derivatives
Compound Name Substituent(s) Melting Point (°C) Key Spectral Data (IR, NMR) Reference ID
Saccharin (unsubstituted) None 228–230 IR: 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
2-Methyl derivative (4a) 2-CH₃ 129–131 ¹H NMR (CDCl₃): δ 2.52 (s, CH₃)
2-Butyl derivative (4d) 2-C₄H₉ 53–54 ¹³C NMR (CDCl₃): δ 22.1 (CH₂)
5-Chloro-2-methyl derivative (4f) 2-CH₃, 5-Cl Not reported HR-MS: m/z 231.9828 (M+H)
2-(2-Fluorobenzyl) derivative (target) 2-(2-Fluorobenzyl) Not reported* *Predicted IR: ~1340 cm⁻¹ (S=O), ¹H NMR: δ 5.2 (s, CH₂)

Notes:

  • The fluorobenzyl group introduces electronegativity (due to F) and aromatic bulk, likely reducing solubility in polar solvents compared to alkyl derivatives like 4a or 4d .
  • Melting points correlate with substituent hydrophobicity; alkyl chains (e.g., butyl in 4d) lower melting points significantly compared to methyl or aryl groups.

Key Observations :

  • The target compound’s synthesis likely involves fluorobenzyl substitution via nucleophilic displacement or cyclization of a 2-(aminosulfonyl)benzothioamide precursor .
  • Thionyl chloride (SOCl₂) with pyridine is critical for cyclization, promoting H₂S elimination and ring closure .

Insights :

  • Fluorine substitution may enhance metabolic stability and bioavailability, making the target compound suitable for agrochemical applications (e.g., insecticides) .
  • Piperidinyl or aryl groups (e.g., ) enable CNS-targeted activity, whereas fluorobenzyl’s electronegativity may favor non-CNS applications.

Structural and Crystallographic Comparisons

  • Crystal Packing: Derivatives like 2-[2-(3-chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide exhibit non-classical C–H⋯O hydrogen bonds, forming supramolecular networks . The fluorobenzyl group in the target compound may induce similar packing motifs, influencing solid-state stability.
  • Planarity : The benzothiazole core remains planar in most derivatives (e.g., saccharin), but bulky substituents (e.g., 2-butyl in 4d) introduce torsional strain, affecting crystallinity .

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